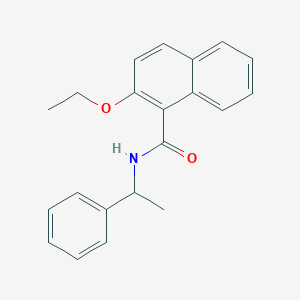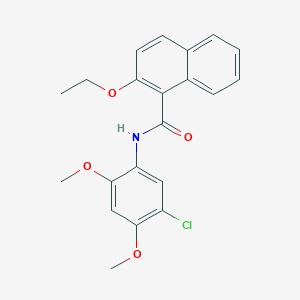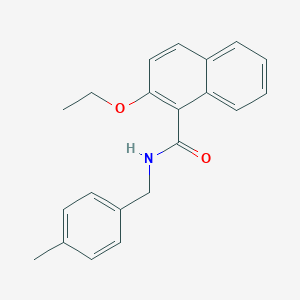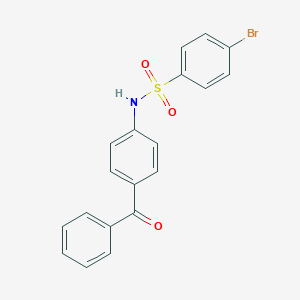![molecular formula C29H25ClN2O3 B308974 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B308974.png)
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide, also known as DPA-714, is a compound that is widely used in scientific research. This compound is a specific ligand for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells. TSPO has been implicated in a variety of physiological and pathological processes, including inflammation, apoptosis, and neurodegeneration. DPA-714 has been shown to have a high affinity for TSPO, making it a valuable tool for studying the role of this protein in different biological systems.
作用機序
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide binds specifically to TSPO, which is found in the outer mitochondrial membrane of cells. TSPO has been shown to be involved in a variety of physiological and pathological processes, including the regulation of cholesterol transport, apoptosis, and inflammation. The exact mechanism of action of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide is not fully understood, but it is believed to modulate the activity of TSPO, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide can modulate the activity of TSPO, leading to changes in cellular signaling pathways and gene expression. In vivo studies have shown that 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide can reduce inflammation, protect against neuronal damage, and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide in laboratory experiments is its high affinity for TSPO. This allows for precise targeting of this protein in different biological systems, which can help to elucidate its role in various physiological and pathological processes. However, there are also some limitations to using 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide in laboratory experiments. For example, the synthesis of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide is a complex process that requires specialized equipment and expertise. In addition, the compound can be expensive to produce, which may limit its availability for some researchers.
将来の方向性
There are many potential future directions for research on 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide and TSPO. One area of interest is the development of new TSPO ligands that can be used to target this protein in different biological systems. Another area of interest is the investigation of the role of TSPO in other diseases and physiological processes, such as cancer and metabolism. Finally, there is a need for further research on the mechanisms of action of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide and other TSPO ligands, which could help to identify new therapeutic targets for a variety of diseases.
合成法
The synthesis of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with N-(4-methoxyphenyl)acetamide, followed by reduction of the nitro group with iron powder and hydrochloric acid. The resulting amine is then coupled with 3,3-diphenylpropanoyl chloride to yield the final product. The synthesis of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide is a complex process that requires specialized equipment and expertise.
科学的研究の応用
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide has been used extensively in scientific research to study the role of TSPO in various biological processes. One of the main areas of research has been in the field of neurodegeneration, where TSPO has been implicated in the pathogenesis of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide has been used to investigate the role of TSPO in these diseases, as well as to evaluate the potential therapeutic benefits of targeting this protein.
特性
製品名 |
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide |
|---|---|
分子式 |
C29H25ClN2O3 |
分子量 |
485 g/mol |
IUPAC名 |
4-chloro-3-(3,3-diphenylpropanoylamino)-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C29H25ClN2O3/c1-35-24-15-13-23(14-16-24)31-29(34)22-12-17-26(30)27(18-22)32-28(33)19-25(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-18,25H,19H2,1H3,(H,31,34)(H,32,33) |
InChIキー |
TUWCSNTWZFRJKM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-(2,4-dimethylphenyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308903.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308904.png)
![4-chloro-N-(2,3-dimethylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308905.png)
![N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308907.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)

![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)